molecular formula C8H15BrN2O B7928120 2-Amino-N-(4-bromo-cyclohexyl)-acetamide

2-Amino-N-(4-bromo-cyclohexyl)-acetamide

Cat. No.: B7928120
M. Wt: 235.12 g/mol
InChI Key: GFOKUCNQTSRVDE-UHFFFAOYSA-N
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Description

2-Amino-N-(4-bromo-cyclohexyl)-acetamide is an organic compound that features an amino group, a bromo-substituted cyclohexyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-bromo-cyclohexyl)-acetamide typically involves the following steps:

    Bromination of Cyclohexane: Cyclohexane is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-cyclohexane.

    Amination: The 4-bromo-cyclohexane is then reacted with ammonia or an amine to introduce the amino group, forming 4-bromo-cyclohexylamine.

    Acetylation: Finally, 4-bromo-cyclohexylamine is acetylated using acetic anhydride or acetyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-bromo-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding cyclohexyl derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Hydroxyl or thiol-substituted cyclohexyl derivatives.

Scientific Research Applications

2-Amino-N-(4-bromo-cyclohexyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-bromo-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo-substituted cyclohexyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-chloro-cyclohexyl)-acetamide
  • 2-Amino-N-(4-fluoro-cyclohexyl)-acetamide
  • 2-Amino-N-(4-methyl-cyclohexyl)-acetamide

Uniqueness

2-Amino-N-(4-bromo-cyclohexyl)-acetamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions and enhance the compound’s reactivity and binding affinity. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-amino-N-(4-bromocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOKUCNQTSRVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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